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6-Cyclohexylmethoxypurine

CDK1 CDK2 cyclin-dependent kinase

6-Cyclohexylmethoxypurine (also designated NU2017 or O6-cyclohexylmethylpurine, CAS 220028-09-1, C12H16N4O, MW 232.28 g/mol) is the minimal unsubstituted purine scaffold from which the extensively characterized O6-cyclohexylmethylpurine family of cyclin-dependent kinase (CDK) inhibitors is derived. This compound features a 6-O-cyclohexylmethyl substituent on the purine core but lacks the 2-amino or 2-arylamino groups present in higher-potency analogs such as NU2058 and NU6102.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
Cat. No. B8410955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclohexylmethoxypurine
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=NC=NC3=C2NC=N3
InChIInChI=1S/C12H16N4O/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h7-9H,1-6H2,(H,13,14,15,16)
InChIKeyZJSUFVUNHNCHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclohexylmethoxypurine (NU2017) – Core Scaffold of the O6-Cyclohexylmethylpurine CDK Inhibitor Series


6-Cyclohexylmethoxypurine (also designated NU2017 or O6-cyclohexylmethylpurine, CAS 220028-09-1, C12H16N4O, MW 232.28 g/mol) is the minimal unsubstituted purine scaffold from which the extensively characterized O6-cyclohexylmethylpurine family of cyclin-dependent kinase (CDK) inhibitors is derived [1]. This compound features a 6-O-cyclohexylmethyl substituent on the purine core but lacks the 2-amino or 2-arylamino groups present in higher-potency analogs such as NU2058 and NU6102 [2]. It serves as both the foundational pharmacophore for structure–activity relationship (SAR) studies and a critical control compound for dissecting the contribution of the 2-position substituent to kinase inhibition and selectivity [3].

Why Generic Purine CDK Inhibitors Cannot Substitute for 6-Cyclohexylmethoxypurine in Research Applications


The O6-cyclohexylmethylpurine scaffold is not interchangeable with other purine-based CDK inhibitors such as olomoucine, roscovitine, or 2,6,9-trisubstituted purines. Critically, deletion of the 6-cyclohexylmethoxy substituent entirely abrogates inhibitory activity against both CDK2 and Nek2, demonstrating that this structural feature is an absolute requirement for target engagement [1]. Furthermore, the O6-cyclohexylmethyl group directs the purine into a distinct orientation within the ATP-binding pocket—occupying the ribose binding site rather than the adenine pocket exploited by olomoucine and roscovitine—resulting in a chemosensitivity profile across the NCI-60 tumor cell panel that is non-overlapping with those of other CDK inhibitor classes [2]. Consequently, substituting a generic purine analog for 6-cyclohexylmethoxypurine introduces a different binding mode, altered kinase selectivity, and a divergent cellular response phenotype, making controlled SAR studies and reproducible target validation impossible without this specific scaffold [3].

6-Cyclohexylmethoxypurine – Quantitative Evidence Guide for Scientific Selection vs. Closest Analogs


CDK1 Inhibitory Potency of the Unsubstituted Scaffold vs. 2-Amino and 2-Arylamino Derivatives

In a standardized enzymatic assay using histone H1 substrate in the presence of 12.5 μM ATP at pH 7.5 and 2 °C, 6-cyclohexylmethoxypurine (NU2017) exhibits an IC50 of 18,000 nM against CDK1/cyclin B, compared with an IC50 of 7,000 nM and a Ki of 5,000 nM for its 2-amino analog NU2058 under identical assay conditions [1]. Extending the comparison across the series, the 2-anilino derivative NU6094 achieves a CDK2 IC50 of 970 nM in the same assay format [2], while the 2-(4-sulfamoylanilino) derivative NU6102 reaches a CDK2 IC50 of 5.4 nM [3]. This represents a >3,300-fold potency gradient within a single scaffold class, underscoring that the basal scaffold possesses measurable but deliberately attenuated activity that is exquisitely tunable through 2-position elaboration.

CDK1 CDK2 cyclin-dependent kinase purine scaffold SAR BindingDB

Absolute Requirement of the 6-Cyclohexylmethoxy Substituent for Nek2 and CDK2 Inhibition

Coxon et al. (2017) demonstrated that deletion of the 6-substituent from 6-alkoxypurines completely abrogates inhibitory activity against both Nek2 and CDK2 [1]. In the same study, a library of 53 6-cyclohexylmethoxy-2-arylaminopurine derivatives was synthesized and screened, with the optimal compound—3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide—achieving a CDK2 IC50 of 7.0 μM and a Nek2 IC50 of 0.62 μM, representing >10-fold selectivity for Nek2 over CDK2 [1]. The 6-cyclohexylmethoxy group is therefore not merely a potency modulator but an indispensable structural determinant without which all kinase inhibitory activity is lost, distinguishing this scaffold from purine CDK inhibitors that rely on N9 or C2 substitution for target engagement.

Nek2 CDK2 6-alkoxypurine kinase selectivity structure-guided design

Distinct ATP-Binding Pocket Orientation vs. Olomoucine and Roscovitine with Functional Consequences

X-ray crystallographic analysis of CDK2 co-crystallized with NU2058 (PDB: 1E1V, resolution 1.95 Å) reveals that the O6-cyclohexylmethyl group occupies the kinase ribose binding pocket rather than the adenine binding cleft targeted by olomoucine and roscovitine [1]. This distinct binding mode is accompanied by a triplet of hydrogen bonds (NH-9 to Glu81, N-3 to Leu83, and 2-NH2 to Leu83) that differs fundamentally from the interactions made by trisubstituted purines [1]. The functional consequence of this divergent binding geometry is directly observed in the NCI-60 tumor cell panel: NU2058 and the related pyrimidine NU6027 exhibit a pattern of growth inhibition that is distinct from both flavopiridol and olomoucine, with mean GI50 values of 13 ± 7 μM and 10 ± 6 μM, respectively [2]. The COMPARE analysis correlation between NU2058 and olomoucine is low, confirming that these compounds engage non-overlapping cellular targets downstream of CDK inhibition.

CDK2 ATP-competitive inhibitor binding mode X-ray crystallography chemosensitivity NCI-60

Differential Cellular Activity in Anti-Estrogen-Resistant Breast Cancer vs. Tamoxifen

In a preclinical study comparing purine-based CDK2/1 inhibitors with tamoxifen in anti-estrogen-sensitive (MCF7) and resistant (MCF7-TamR) breast cancer cell lines, NU2058 and NU6102 reduced CDK2-mediated phosphorylation of pRb, suppressed E2F transcriptional activity, and inhibited proliferation in both tamoxifen-sensitive and tamoxifen-resistant cells [1]. In contrast, tamoxifen affected only hormone-sensitive cells [1]. NU2058 caused G2/M arrest with variable G1 accumulation, reflecting combined CDK2/1 knockdown, and ultimately induced cell death in both cell types [1]. This demonstrates that the O6-cyclohexylmethylpurine pharmacophore retains anti-proliferative efficacy in an endocrine-resistant context where standard-of-care anti-estrogen therapy fails, a property not shared by SERM-based treatments.

breast cancer anti-estrogen resistance CDK2 CDK1 tamoxifen pRb phosphorylation

QM/MM Computational Predictability Enabling Structure-Based Optimization Within the Scaffold Series

A combined QM/MM study of five N2-substituted 6-cyclohexylmethoxypurine inhibitors bound to CDK2 demonstrated that the computed protein–ligand interaction energy is strongly correlated with experimentally measured biological activity across the series [1]. Energy decomposition and multiple regression analyses revealed the relative contributions of electrostatic and van der Waals components to total binding energy, providing a predictive framework for rational design within this scaffold family [1]. This computational tractability is a direct consequence of the well-defined binding pose adopted by the O6-cyclohexylmethylpurine core—a feature not present in more conformationally flexible purine CDK inhibitor scaffolds—making this chemotype particularly suitable for in silico-guided lead optimization campaigns.

QM/MM CDK2 computational chemistry drug design interaction energy predictive modeling

Topoisomerase II ATPase Inhibitory Activity: A Secondary Pharmacology Not Shared by All Purine CDK Inhibitors

NU2058 (2-amino-6-cyclohexylmethoxypurine) has been shown to inhibit DNA topoisomerase II ATPase activity with an IC50 of 300 μM . This secondary pharmacology is structurally dependent: substituted purine analogs within the O6-cyclohexylmethylpurine series define a distinct structural class of catalytic topoisomerase II inhibitors, a property not reported for the 2-unsubstituted scaffold (NU2017, 6-cyclohexylmethoxypurine) [1]. This differential off-target profile between the basal scaffold and its 2-amino derivative provides a valuable experimental control: researchers can attribute cellular phenotypes specifically to CDK inhibition (using NU2017 as the CDK-active, topoisomerase-II-sparing control) vs. combined CDK/topoisomerase II effects (using NU2058), a discrimination not achievable with other purine CDK inhibitor series that lack a corresponding topoisomerase-II-inactive baseline compound.

topoisomerase II DNA damage secondary pharmacology ATPase NU2058

Optimal Research and Procurement Scenarios for 6-Cyclohexylmethoxypurine Based on Quantitative Differentiation Evidence


SAR Baseline Control in CDK2/1 Inhibitor Optimization Programs

Use 6-cyclohexylmethoxypurine (NU2017) as the unsubstituted scaffold control in 2-position SAR campaigns. Its CDK1 IC50 of 18,000 nM and CDK2 IC50 of 13,000 nM under standardized BindingDB assay conditions provide the quantitative baseline against which potency improvements from 2-NH2 (NU2058, ~2.6-fold improvement in CDK1 IC50), 2-anilino (NU6094, ~13.4-fold improvement in CDK2 IC50), and 2-(4-sulfamoylanilino) (NU6102, ~2,400-fold improvement in CDK2 IC50) substitutions are measured [1]. This enables precise attribution of potency gains to specific chemical modifications within a single scaffold framework.

Nek2 Kinase Probe Development Requiring CDK2 Counterscreening

Employ the 6-cyclohexylmethoxypurine scaffold as the starting point for developing Nek2-selective chemical probes. As demonstrated by Coxon et al. (2017), 2-arylamino derivatives of this scaffold achieve measurable Nek2 inhibition (IC50 range 0.28–>50 μM) with CDK2 counter-screening data available for every compound [2]. The optimal derivative, 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide, achieves >10-fold Nek2 selectivity (Nek2 IC50 = 0.62 μM, CDK2 IC50 = 7.0 μM), demonstrating that the scaffold supports discrimination between these two kinases through judicious 2-position modification—a selectivity window not achievable with the unsubstituted purine core.

Mechanistic Deconvolution of CDK vs. Topoisomerase II Contributions to Anti-Proliferative Phenotypes

For studies requiring unambiguous attribution of cellular growth inhibition to CDK inhibition vs. DNA topoisomerase II ATPase inhibition, procure both 6-cyclohexylmethoxypurine (NU2017, CDK-active, topoisomerase-II-sparing) and NU2058 (CDK-active, topoisomerase II ATPase IC50 = 300 μM) . The differential secondary pharmacology between these two compounds—separated only by the presence or absence of the 2-amino group—provides a paired experimental system for isolating CDK-specific cellular effects from those arising through combined CDK/topoisomerase II engagement, a capability unique to this chemotype series.

Endocrine-Resistant Breast Cancer Models Requiring CDK2/1 Inhibition Bypass of Tamoxifen Resistance

In anti-estrogen-resistant breast cancer research (MCF7-TamR and analogous models), use NU2058 or NU6102—the 2-amino and 2-(4-sulfamoylanilino) derivatives of 6-cyclohexylmethoxypurine—to achieve CDK2/1-mediated growth inhibition, pRb dephosphorylation, and E2F transcriptional suppression in both tamoxifen-sensitive and tamoxifen-resistant cells, a phenotype not observed with tamoxifen itself [3]. The unsubstituted scaffold (NU2017) serves as the potency-attenuated control in these experiments, enabling dose-response discrimination between scaffold-dependent and 2-substituent-dependent effects.

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